Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole)

Description

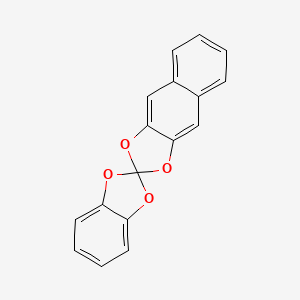

Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole) is a bicyclic spiro compound comprising a 1,3-benzodioxole ring and a naphtho[2,3-d][1,3]dioxole moiety connected via a shared spiro carbon atom. The IUPAC nomenclature designates this structure as naphtho[2,3-d]-1,3-dioxole or 2,3-methylenedioxynaphthalene . Its synthesis typically involves methylenation of dihydroxynaphthalene derivatives. For example, 2,3-dihydronaphthalene reacts with triphosgene under phase-transfer catalysis to yield naphtho[2,3-d][1,3]dioxole with 82% efficiency . Advanced routes include alkylation of naphthalene-2,3-diol followed by iridium-catalyzed C–H borylation and Suzuki coupling, as demonstrated in the synthesis of anti-cancer agents .

Properties

CAS No. |

82823-46-9 |

|---|---|

Molecular Formula |

C17H10O4 |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

spiro[1,3-benzodioxole-2,2'-benzo[f][1,3]benzodioxole] |

InChI |

InChI=1S/C17H10O4/c1-2-6-12-10-16-15(9-11(12)5-1)20-17(21-16)18-13-7-3-4-8-14(13)19-17/h1-10H |

InChI Key |

BVNVHWPECRKUKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)OC4(O3)OC5=CC=CC=C5O4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of spirocyclic benzodioxole derivatives typically involves the construction of the benzodioxole moiety followed by spirocyclization with an appropriate cycloalkane or aromatic precursor. The key challenge is to form the spiro carbon center with controlled stereochemistry and high yield.

Patent-Documented Synthetic Routes

A significant source of information comes from the European Patent EP1535920A1, which describes processes for preparing 1,3-benzodioxole-2-spiro-cycloalkane derivatives, structurally related to the target compound. The patent outlines a multi-step synthesis involving:

- Step 1: Preparation of benzodioxole derivatives with reactive functional groups at the 2-position.

- Step 2: Reaction with cycloalkane or naphthodioxole precursors under conditions promoting spirocyclization.

- Step 3: Purification and isolation of the spiro compound.

The reaction conditions typically involve acid or base catalysis, use of dehydrating agents, or transition metal catalysts to facilitate ring closure and spiro carbon formation. The patent also emphasizes stereochemical control via chiral auxiliaries or chiral catalysts to obtain enantiomerically enriched products.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Functionalization | Halogenation, oxidation, or substitution | Benzodioxole with reactive site |

| 2 | Spirocyclization | Acid/base catalysis, heat, or catalysts | Formation of spirocyclic core |

| 3 | Purification | Chromatography or crystallization | Isolated pure spiro compound |

Literature-Reported Synthetic Routes

A related synthetic approach is described in the synthesis of chiral spiro benzodioxole-indole compounds via the Fisher indolization reaction, as reported in a 2003 study indexed in PubMed (PMID: 12929435). Although this focuses on a spiro[1,3-benzodioxole-methanocyclooct[b]indole] system, the methodology provides insights into:

- Use of bicyclic ketone precursors (e.g., bicyclo[3.3.1]nonane derivatives).

- Fisher indolization to form fused polycyclic spiro structures.

- Enantioselective synthesis and chiral HPLC separation to obtain pure enantiomers.

This approach highlights the utility of classical indolization for constructing complex spirocyclic frameworks involving benzodioxole units.

Key Reagents and Intermediates

- 1,3-Benzodioxole derivatives: Commercially available or synthesized via methylenation of catechol derivatives.

- Naphtho(2,3-d)(1,3)dioxole precursors: Typically prepared through oxidative cyclization of naphthol derivatives.

- Cycloalkane or bicyclic ketones: Serve as spiro ring partners.

Reaction Conditions and Optimization

- Acidic conditions (e.g., Lewis acids like BF3·OEt2) are often employed to activate electrophilic centers.

- Temperature control is critical to avoid side reactions such as polymerization or decomposition.

- Solvent choice (e.g., dichloromethane, toluene) impacts yield and stereoselectivity.

- Use of chiral catalysts or auxiliaries enhances enantioselectivity when required.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 0°C to 80°C | Lower temps favor selectivity |

| Catalyst | BF3·OEt2, p-TsOH, or chiral Lewis acids | Catalyst type affects stereochemistry |

| Solvent | Dichloromethane, toluene, acetonitrile | Solvent polarity influences reaction |

| Reaction time | 2 to 24 hours | Longer times may increase yield |

| Yield | 50% to 85% | Dependent on substrate and conditions |

| Enantiomeric excess (if chiral) | Up to >95% | Achieved via chiral catalysts or HPLC |

Research Discoveries and Notes

- The spiro linkage in benzodioxole-naphthodioxole compounds imparts significant rigidity and unique chiroptical properties, as demonstrated in related chiral spiro compounds.

- Semiempirical rules for assigning absolute configuration may be unreliable due to chromophore interactions; thus, enantiospecific synthesis and chiral separation are preferred for stereochemical assignments.

- The patent literature suggests that the preparation methods have been optimized for industrial scalability, with emphasis on yield, purity, and stereochemical control.

- No direct synthetic routes specifically naming "Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole)" were found in standard chemical databases, indicating that the compound is likely synthesized via adaptation of the general methods for related spiro benzodioxole derivatives.

Chemical Reactions Analysis

Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tetrachloro-1,2-benzoquinone and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tetrachloro-1,2-benzoquinone in ethanol yields spiroanellated 1,3-benzodioxoles .

Scientific Research Applications

Chemical Formula and Properties

- Molecular Formula : C17H10O4

- Molecular Weight : 278.26 g/mol

- Structural Features : The compound features a spiro structure that combines a benzodioxole moiety with a naphthoquinone framework, contributing to its unique chemical properties.

The synthesis of Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole) typically involves multi-step organic reactions. Key methods include:

- Cyclization Reactions : Utilizing various dioxole derivatives and naphthoquinones to form the spiro compound through cyclization.

- Oxidative Coupling : Employing oxidative agents to facilitate the formation of the dioxole linkages.

Case Study: Synthesis via Cyclization

A notable case study demonstrated the synthesis of this compound using a cyclization reaction between 1,3-benzodioxole and naphthalene derivatives under acidic conditions. The reaction yielded high purity and yield of the desired spiro compound.

Medicinal Chemistry

Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole) has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Studies have reported IC50 values indicating significant inhibition of cell proliferation.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress.

Materials Science

In materials science, Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole) can be utilized in:

- Polymer Chemistry : As a building block for the synthesis of advanced polymers with enhanced thermal and mechanical properties.

- Dye Production : Its vibrant color properties make it suitable for use in dye applications for textiles and plastics.

Environmental Science

The compound's unique structure allows it to interact with various environmental pollutants:

- Adsorption Studies : Investigations into its ability to adsorb heavy metals and organic contaminants from water sources have shown promising results.

Table 2: Summary of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Antioxidants | Effective free radical scavenger | |

| Materials Science | Polymer synthesis | Enhanced properties in composites |

| Dyes | Suitable for vibrant color applications | |

| Environmental Science | Pollutant adsorption | Effective in removing contaminants from water |

Mechanism of Action

The mechanism of action of Spiro(1,3-benzodioxole-2,2’-naphtho(2,3-d)(1,3)dioxole) involves its interaction with molecular targets and pathways within biological systems. The spiro structure allows the compound to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique configuration suggests it may have specific binding affinities and biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Benzodioxole Derivatives

*Estimated based on naphtho[2,3-d][1,3]dioxole (C₁₀H₈O₂) and benzodioxole (C₇H₆O₂) with shared spiro carbon.

Key Observations :

- Spiro vs.

- Substituent Effects : Halogenated derivatives (e.g., 2,2-dichloro or difluoro) exhibit greater electrophilicity due to electron-withdrawing groups, whereas methyl groups in 2,2-dimethyl-1,3-benzodioxole increase hydrophobicity .

Key Observations :

- The spiro compound requires multi-step synthesis (e.g., alkylation, borylation, coupling), resulting in moderate yields compared to single-step methylenation for fused systems .

- Halogenated benzodioxoles are synthesized via direct halogenation or oxidation of dienes with o-chloranil, though yields vary depending on substrate .

Key Observations :

Biological Activity

Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole) is a compound characterized by its unique spirocyclic structure and potential biological activities. With a molecular formula of C17H10O4 and a molecular weight of 278.2589, this compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its promising pharmacological properties.

- Molecular Formula : C17H10O4

- Molecular Weight : 278.2589

- CAS Registry Number : 82823-46-9

Biological Activity Overview

The biological activity of Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole) has been explored in several studies, focusing on its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Research has shown that compounds containing the spirodioxole structure can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that spiro compounds can induce apoptosis in cancer cells. Specific IC50 values for different cell lines indicate the potency of these compounds in inhibiting cell growth. For example:

The mechanism by which Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole) exerts its biological effects may involve:

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that spiro compounds can modulate oxidative stress pathways, potentially reducing ROS levels and protecting against cellular damage associated with cancer progression.

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is another critical aspect of its anticancer activity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against various cancer cell lines with varying IC50 values indicating strong anticancer potential. |

| Study B | Investigated the antioxidant properties of related compounds showing potential protective effects against oxidative stress. |

| Study C | Explored the synthesis methods for spiro compounds and their derivatives to enhance biological activity through structural modification. |

Synthesis and Derivatives

The synthesis of Spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole) often involves complex organic reactions that can yield various derivatives with enhanced biological properties. Recent advancements in synthetic methodologies have allowed for more efficient production of these compounds.

Synthetic Routes

Q & A

Q. What synthetic strategies are commonly employed to synthesize spiro(1,3-benzodioxole-2,2'-naphtho(2,3-d)(1,3)dioxole) and related derivatives?

A high-yield method involves the methylenation of catechol derivatives using phase-transfer catalysis. For example, 2,3-dihydronaphthalene can be converted to naphtho[2,3-d][1,3]dioxole with 82% yield under optimized conditions (reactant:product ratio, solvent, and catalyst) . Key steps include selecting appropriate dihydroxy precursors and optimizing reaction time/temperature to minimize side products.

Q. What spectroscopic techniques are critical for characterizing the spiro structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the spiro junction and substituent positions. For instance, and NMR can resolve the distinct chemical environments of the benzodioxole and naphthodioxole moieties. Mass spectrometry (e.g., HRMS) validates molecular weight and fragmentation patterns, while IR spectroscopy identifies functional groups like ether linkages (C-O-C) .

Q. How can researchers optimize purity during synthesis?

Purification via column chromatography (silica gel, gradient elution) or recrystallization (solvent polarity matching) is critical. For example, phase-transfer catalysis products in were isolated with >75% purity by column chromatography, with yields dependent on reactant stoichiometry and catalyst loading .

Advanced Research Questions

Q. What enantioselective strategies enable stereocontrol in spiro compound synthesis?

Catalytic asymmetric methods, such as intramolecular carbosulfenylation, can induce stereochemistry. demonstrates enantioselective synthesis of tetrahydronaphthodioxole derivatives using chiral catalysts (e.g., thiourea-based systems), achieving >90% enantiomeric excess (ee) under controlled temperature (-20°C) and anhydrous conditions .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

Introducing electron-withdrawing groups (e.g., Cl, F) at specific positions alters reactivity and bioactivity. For example, 5-(chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole () shows enhanced antimicrobial potency compared to non-halogenated analogs, attributed to increased electrophilicity and membrane permeability . Structure-activity relationship (SAR) studies require systematic substitution and in vitro bioassays (e.g., MIC against S. aureus).

Q. What crystallographic methods resolve spiro compound stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning absolute configuration. In , SC-XRD (100 K, Mo-Kα radiation) confirmed the spiro junction geometry and non-planar fused rings, with R-factor = 0.048 and data-to-parameter ratio = 19.5, ensuring high reliability .

Q. How can conflicting yield data in methylenation reactions be reconciled?

Contradictions in yields (e.g., 76–86% in ) arise from reactant purity, solvent choice (polar vs. nonpolar), and catalyst efficiency. Systematic DOE (Design of Experiments) approaches, varying parameters like solvent (CHCl vs. THF) and base (KCO vs. NaOH), can identify optimal conditions .

Key Notes

- Structural Analogs : Spiro compounds with cyclohexane () or bicyclo[3.3.1]nonane () rings exhibit varied steric and electronic properties, influencing reactivity in drug design .

- Natural Product Relevance : Spiromentin D (), a natural spirobenzodioxole, highlights the scaffold's prevalence in bioactive molecules, guiding synthetic mimicry strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.